1-(2H-tetrazol-5-yl)propan-2-amine
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Overview
Description
Tetrazoles are a class of synthetic organic heterocyclic compounds that consist of a five-membered aromatic ring with four nitrogen atoms and one carbon atom . They are known for their high nitrogen content and can exhibit both electron-donating and electron-withdrawing properties due to the nitrogen-rich conjugated structure .
Synthesis Analysis
Tetrazoles can be synthesized using various methods. One common approach involves the use of triethyl orthoformate and sodium azide . Another method involves the reaction of nitriles with azide salts in the presence of a catalyst .Molecular Structure Analysis
The tetrazole ring is planar and can stabilize the negative charge by delocalization, which is advantageous for receptor-ligand interactions . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .Chemical Reactions Analysis
Tetrazoles can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with active metals to produce new compounds .Physical And Chemical Properties Analysis
Tetrazoles are generally crystalline and odorless . They have a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . They are soluble in water and acetonitrile .Scientific Research Applications
Photodegradation in Aquatic Environments
Tetrazole derivatives, including those similar to 1-(2H-tetrazol-5-yl)propan-2-amine, have been explored for their degradation behaviors under environmental conditions. For instance, the photodegradation of bis(1H-tetrazol-5-yl)amine in water was studied to understand its degradation pathways under solar and UV light, revealing potential environmental impacts and degradation products of tetrazole-based compounds (Halasz, Hawari, & Perreault, 2020).
Applications in Energetic Materials
Tetrazoles are known for their high nitrogen content, making them suitable for applications in energetic materials. Research on the synthesis of new tetrazole derivatives indicates their potential as components in explosives, propellants, and high-energy materials. This research highlights the versatility of tetrazoles in creating compounds with significant energetic properties (Rentería-Gómez & Gámez-Montaño, 2016).
Medicinal Chemistry and Drug Design
Tetrazole derivatives play a critical role in medicinal chemistry, where they act as bioisosteres for carboxylic acids and amides due to their metabolic stability and physicochemical properties. Their inclusion in FDA-approved drugs highlights their significance in therapeutic applications and drug design (Neochoritis, Zhao, & Dömling, 2019).
Catalysis and Synthetic Applications
The synthesis of tetrazole compounds through catalyzed reactions showcases their potential in creating bioactive molecules and materials with phytocidal activity. Studies demonstrate efficient methods to synthesize tetrazole derivatives, expanding their applications in various fields including agriculture (Su, Hong, Shan, & Zhang, 2006).
Nitrogen-rich Gas Generators
Research on imidazole, triazole, and tetrazole-based molecules for potential applications in nitrogen-rich gas generators underscores the utility of tetrazoles in generating gases for various industrial and defense applications. The study of their physicochemical properties, including detonation velocities and pressures, emphasizes the importance of tetrazole derivatives in this area (Srinivas, Ghule, & Muralidharan, 2014).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that tetrazole derivatives have been found to interact with various proteins and receptors .
Mode of Action
Tetrazole derivatives are known to form hydrogen bonds with amino acids, which can influence their binding energy .
Biochemical Pathways
Tetrazole derivatives are known to have diverse biological applications, indicating they may interact with multiple biochemical pathways .
Pharmacokinetics
Tetrazolate anions are known to be more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Result of Action
Tetrazole derivatives have been associated with a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Action Environment
It’s worth noting that the stability and reactivity of tetrazole derivatives can be influenced by factors such as temperature .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-(2H-tetrazol-5-yl)propan-2-amine are largely due to its tetrazole ring. Tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids due to their near pKa values This allows them to interact with a variety of enzymes, proteins, and other biomolecules
Molecular Mechanism
Given the diverse biological activities of tetrazoles, it is likely that this compound interacts with a variety of biomolecules, potentially leading to changes in gene expression, enzyme activation or inhibition, and other molecular effects .
Metabolic Pathways
It is possible that this compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
properties
IUPAC Name |
1-(2H-tetrazol-5-yl)propan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5/c1-3(5)2-4-6-8-9-7-4/h3H,2,5H2,1H3,(H,6,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQORIANGFJTCON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NNN=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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